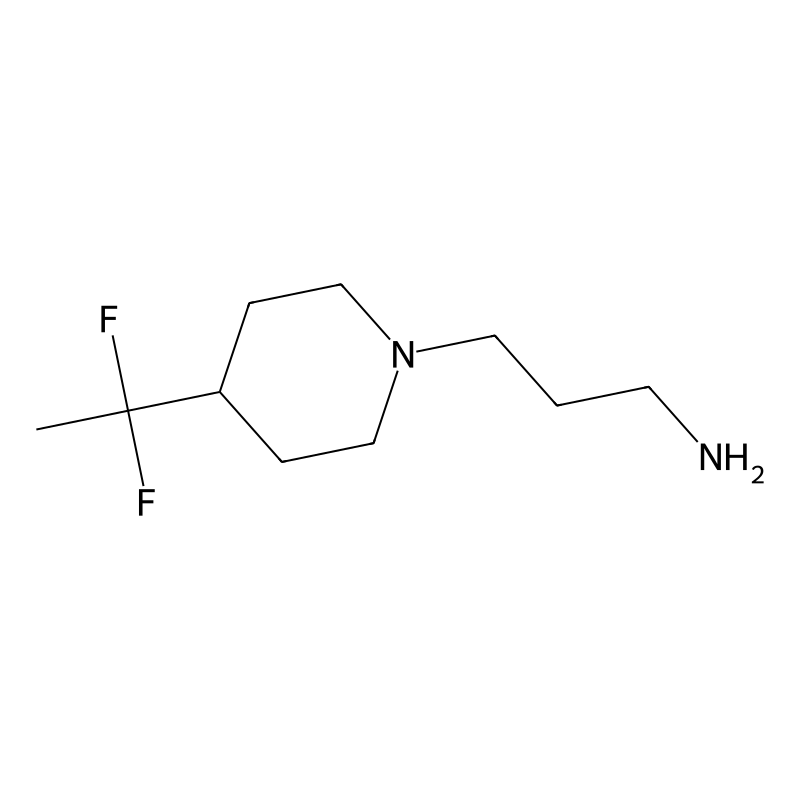

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Field

Methods of Application: Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products.

Results or Outcomes: Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs.

Antibacterial Field

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine is a chemical compound characterized by the molecular formula and a molecular weight of 206.28 g/mol. This compound features a piperidine ring that is substituted with a difluoroethyl group and a propan-1-amine chain. The presence of the difluoroethyl group is notable for its potential to influence the compound's biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding reduced derivatives.

- Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles under suitable conditions.

These reactions are facilitated by organic solvents and controlled temperatures, often requiring specific catalysts to achieve desired transformations.

The biological activity of 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine is significant due to its interactions with various biological systems. Piperidine derivatives, including this compound, have demonstrated potential in:

- Anticancer Activity: Exhibiting cytotoxic effects against several cancer cell lines.

- Antimicrobial Properties: Showing effectiveness against various microbial strains.

- Analgesic Effects: Providing pain relief in experimental models.

- Anti-inflammatory Activity: Reducing inflammation in biological assays.

- Antipsychotic Effects: Potentially modulating neurotransmitter systems relevant to psychiatric disorders.

The specific mechanisms through which this compound exerts its biological effects are still under investigation but are believed to involve modulation of cell signaling pathways and interaction with specific receptors or enzymes.

The synthesis of 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine typically involves several steps:

- Starting Materials: The synthesis begins with commercially available piperidine and 1,1-difluoroethane.

- Reaction Conditions: Piperidine is reacted with 1,1-difluoroethane in the presence of a base and solvent to introduce the difluoroethyl group.

- Chain Extension: The resulting intermediate is subjected to a chain extension reaction using appropriate reagents to introduce the propan-1-amine chain.

Optimization techniques may be employed for industrial production to enhance yield and purity, including the use of continuous flow reactors.

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine has several applications in:

- Medicinal Chemistry: It serves as a pharmacophore in developing new therapeutic agents targeting neurological disorders.

- Biological Studies: Used in assays to evaluate its effects on cellular pathways and its bioactive potential.

- Industrial

Interaction studies involving 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine focus on its binding affinity to various receptors and enzymes. These studies aim to elucidate how the compound modulates biological activity at the molecular level. Understanding these interactions could lead to insights into its therapeutic potential and mechanisms of action.

Several compounds share structural similarities with 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine. Here are some notable examples:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one | Contains a chloro group instead of an amine | Exhibits different reactivity due to the presence of a carbonyl group |

| 2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)butan-1-one | Similar structure but incorporates a butanone group | Alters potential applications in drug synthesis |

| 2-Chloro-N-(4-(difluoromethyl)piperidinyl)acetamide | Contains an acetamide functional group | May exhibit different biological activities compared to propanamine derivatives |

These compounds highlight the uniqueness of 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amines' structure and its potential implications for medicinal chemistry and pharmacology. Each compound's distinct functional groups influence their reactivity and biological properties, making comparative studies essential for understanding their respective roles in drug development.